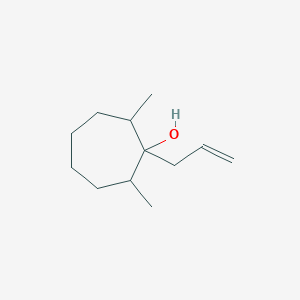
1-Allyl-2,7-dimethylcycloheptanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-2,7-dimethylcycloheptanol is an organic compound belonging to the class of alcohols It features a cycloheptane ring substituted with allyl and methyl groups, as well as a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-2,7-dimethylcycloheptanol can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone with allyl bromide in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol. Another method involves the use of Grignard reagents, where cycloheptanone is reacted with allyl magnesium bromide, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-2,7-dimethylcycloheptanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Addition: The double bond in the allyl group can participate in addition reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Addition: Catalysts such as palladium or platinum in hydrogenation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted cycloheptanol derivatives.
Addition: Formation of saturated compounds.
Scientific Research Applications
1-Allyl-2,7-dimethylcycloheptanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Allyl-2,7-dimethylcycloheptanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the allyl group can participate in covalent bonding or undergo metabolic transformations. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
1-Allyl-2,7-dimethylcycloheptanol can be compared with other similar compounds such as:
1-Allyl-2,7-dimethylcyclohexanol: Similar structure but with a six-membered ring.
1-Allyl-2,7-dimethylcyclooctanol: Similar structure but with an eight-membered ring.
1-Allyl-2,7-dimethylcyclopentanol: Similar structure but with a five-membered ring.
Uniqueness: The seven-membered ring in this compound provides unique steric and electronic properties, making it distinct from its analogs with different ring sizes. This uniqueness can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
61426-32-2 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
2,7-dimethyl-1-prop-2-enylcycloheptan-1-ol |
InChI |
InChI=1S/C12H22O/c1-4-9-12(13)10(2)7-5-6-8-11(12)3/h4,10-11,13H,1,5-9H2,2-3H3 |
InChI Key |
MUGCDLPSDBDABA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC(C1(CC=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















